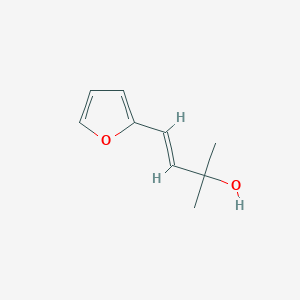
4-(Furan-2-yl)-2-methylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-2-methylbut-3-en-2-ol is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring attached to a butenol side chain. Furans are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-methylbut-3-en-2-ol typically involves the condensation of furan derivatives with suitable aldehydes or ketones. One common method is the aldol condensation of furfural with acetone, followed by reduction and cyclization to form the desired compound . The reaction conditions often include the use of acid or base catalysts, such as p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH), and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with catalysts (Pd, Ni).
Substitution: Br2, HNO3, AlCl3 as a catalyst.
Major Products Formed
Oxidation: Furanic acids, ketones.
Reduction: Saturated alcohols, hydrocarbons.
Substitution: Halogenated furans, nitrofurans.
Scientific Research Applications
4-(Furan-2-yl)-2-methylbut-3-en-2-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The compound’s furan ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)but-3-en-2-one: Similar structure but lacks the methyl group on the butenol side chain.
1-aryl-3-(furan-2-yl)prop-2-en-1-one: Contains an aryl group instead of a methyl group.
5-hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.
Uniqueness
4-(Furan-2-yl)-2-methylbut-3-en-2-ol is unique due to its specific combination of a furan ring and a methylated butenol side chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(E)-4-(furan-2-yl)-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C9H12O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-7,10H,1-2H3/b6-5+ |
InChI Key |
HNSOJDZTOONFDI-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(/C=C/C1=CC=CO1)O |
Canonical SMILES |
CC(C)(C=CC1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


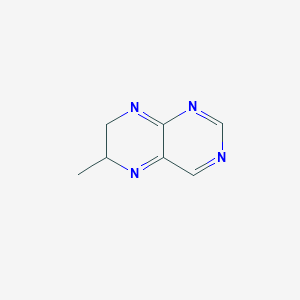
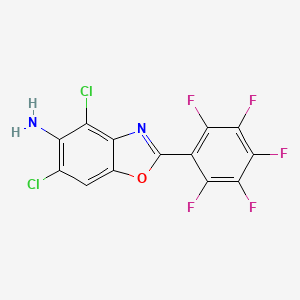
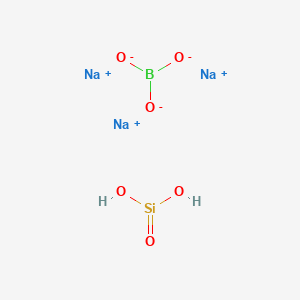
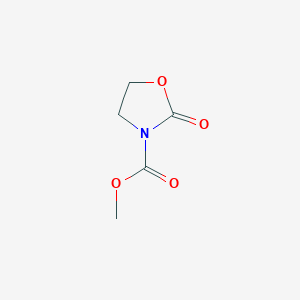
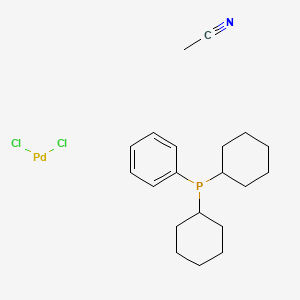
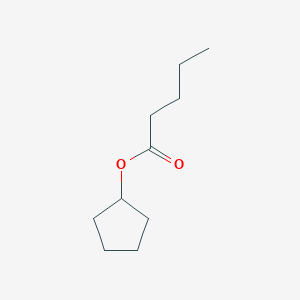
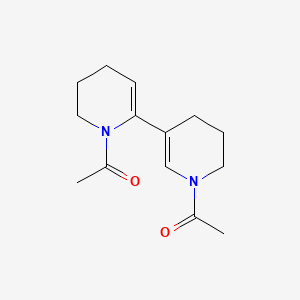
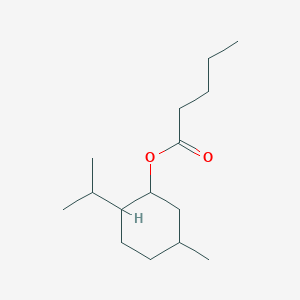

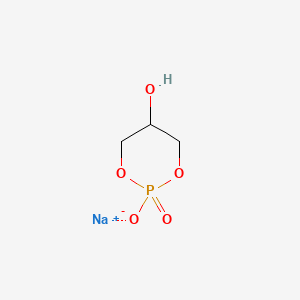
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
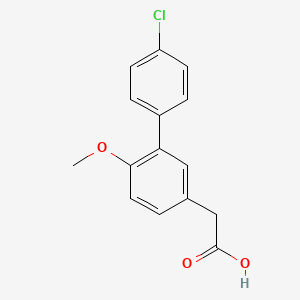
![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
